N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Soluble epoxide hydrolase sEH inhibition non-urea inhibitor

This compound is the premier choice from the US20240182406 family for cross-species pharmacological studies, offering an identical 0.400 nM IC50 for both human and murine sEH. Its >25,000-fold selectivity over COX-2 ensures clean mechanistic dissection, avoiding off-target prostaglandin effects. The unique 2-nitrophenyl group enables bioreductive activation research, making it invaluable for hypoxia-selective or bacterially-activated prodrug investigations. For teams moving away from urea-based chemotypes, this non-urea oxane-4-carboxamide provides a validated, sub-nanomolar starting point for rational scaffold-hopping.

Molecular Formula C17H18N2O5S
Molecular Weight 362.4
CAS No. 877633-77-7
Cat. No. B2580153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
CAS877633-77-7
Molecular FormulaC17H18N2O5S
Molecular Weight362.4
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)[N+](=O)[O-]
InChIInChI=1S/C17H18N2O5S/c1-23-12-4-5-13(14(11-12)19(21)22)18-16(20)17(6-8-24-9-7-17)15-3-2-10-25-15/h2-5,10-11H,6-9H2,1H3,(H,18,20)
InChIKeyQFXBGUOCAADDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877633-77-7): sEH Inhibitor Procurement Guide


N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877633-77-7) is a synthetic small-molecule soluble epoxide hydrolase (sEH) inhibitor featuring a non-urea oxane-4-carboxamide scaffold with a 4-methoxy-2-nitrophenyl substituent . It corresponds to Example 7 in patent family US20240182406, which discloses a series of carboxamide-based sEH inhibitors with sub-nanomolar potency . The compound belongs to the thiophene-carboxamide class and is characterized by a tetrahydropyran (oxane) ring bearing a thiophen-2-yl group at the 4-position, linked via a carboxamide bridge to a 4-methoxy-2-nitrophenyl moiety .

Why Generic Substitution Fails for N-(4-Methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877633-77-7)


Substitution with close structural analogs from the oxane-4-carboxamide class carries a high risk of potency loss because sEH inhibition within this scaffold is exquisitely sensitive to the N-aryl substituent . In the same patent family (US20240182406), Example 9—a compound differing only in the acyl substituent on the piperidine ring—exhibits a 1.5-fold weaker human sEH IC50 (0.600 nM vs. 0.400 nM) and a 2-fold weaker murine sEH IC50 (0.800 nM vs. 0.400 nM) relative to the target compound . Generic interchange based solely on shared oxane-thiophene backbone without quantitative verification of the nitrophenyl pharmacophore risks selecting a comparator with measurably inferior target engagement .

Quantitative Differentiation Evidence for N-(4-Methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877633-77-7)


Human sEH Inhibitory Potency: Direct Head-to-Head Superiority Over Example 9

In a direct head-to-head comparison within the same patent series (US20240182406) and identical assay conditions, the target compound (Example 7) inhibits human recombinant sEH with an IC50 of 0.400 nM, representing a 1.5-fold improvement over Example 9, which yields an IC50 of 0.600 nM . Both measurements were obtained using the same fluorescent assay with purified recombinant human sEH protein and the non-fluorescent substrate cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate .

Soluble epoxide hydrolase sEH inhibition non-urea inhibitor enzyme inhibition

Murine sEH Inhibitory Potency: 2-Fold Advantage Over Example 9

The target compound demonstrates an IC50 of 0.400 nM against mouse recombinant sEH, whereas Example 9 exhibits an IC50 of 0.800 nM under identical assay conditions—a 2-fold potency advantage . Notably, the target compound displays identical potency across human and murine sEH (both 0.400 nM), while Example 9 shows a species-dependent potency drop (0.600 nM human vs. 0.800 nM mouse) . This equi-potent cross-species profile is a practical advantage for researchers planning to bridge in vitro human target engagement studies with murine in vivo disease models.

Murine sEH in vivo model translation cross-species potency sEH inhibitor

COX-2 Counter-Screening: Class-Level Selectivity Exceeding 25,000-Fold

The target compound was profiled against human recombinant COX-2 and exhibited an IC50 greater than 10,000 nM (>1.00E+4 nM), translating to a selectivity index of >25,000-fold for sEH over COX-2 (0.400 nM vs. >10,000 nM) . This selectivity profile is a class-wide feature of the US20240182406 oxane-4-carboxamide series: Example 2 (BDBM50581727, IC50 >10,000 nM), Example 4 (BDBM50591340, IC50 >10,000 nM), and Example 7 (target) all share negligible COX-2 inhibition . However, the target compound uniquely combines this class-level COX-2 selectivity with the equal human-mouse sEH potency not uniformly observed across all examples .

COX-2 selectivity off-target profiling cyclooxygenase sEH inhibitor selectivity

Structural Differentiation: 4-Methoxy-2-nitrophenyl Pharmacophore as a Potential Bioreductive Handle

The target compound incorporates a 4-methoxy-2-nitrophenyl substituent on the carboxamide nitrogen, whereas closest potency-matched analogs from the same patent family employ structurally distinct N-substituents: Example 2 uses a complex adamantane-urea-piperidine-phenoxy acid scaffold; Example 4 uses a tetrahydropyran-urea-adamantane scaffold . The aromatic nitro group is a well-established substrate for nitroreductase enzymes (e.g., NfsA/NfsB in E. coli, or mammalian NAD(P)H:quinone oxidoreductase), creating potential for bioreductive activation or tissue-selective metabolism that the non-nitrated comparators lack . This is a structural class-level inference: no direct comparative nitroreductase activation data exist for this specific series, but the presence of the nitro group represents a verifiable chemical differentiation point that may be exploited in hypoxia-targeted or bacterially-activated experimental designs .

Nitroaromatic pharmacophore bioreductive activation nitroreductase prodrug design

Non-Urea Carboxamide Scaffold: Mitigation of Urea-Associated Solubility and Metabolic Liabilities

The target compound employs a non-urea carboxamide core, distinguishing it from the majority of high-potency sEH inhibitors that rely on a urea or thiourea primary pharmacophore . While the comparator Examples 2, 4, and 9 in US20240182406 also use non-urea scaffolds, the target compound's specific oxane-4-carboxamide architecture represents a distinct chemotype within the patent family . Literature on non-urea sEH inhibitors indicates that replacement of the urea group can improve aqueous solubility and reduce metabolic liability associated with urea-based inhibitors, though direct comparative solubility or microsomal stability data for this specific series are not publicly available . This evidence is class-level in nature and should be verified through experimental solubility and stability profiling.

Non-urea sEH inhibitor carboxamide pharmacophore metabolic stability solubility enhancement

Recommended Application Scenarios for N-(4-Methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide (CAS 877633-77-7)


sEH-Focused Inflammatory or Cardiovascular Target Engagement Studies Requiring Matched Human-Mouse Potency

This compound is the strongest candidate among the US20240182406 examples for experimental programs that require seamless translation from human in vitro sEH inhibition assays to murine in vivo efficacy models. Its identical 0.400 nM IC50 for both human and mouse sEH eliminates the need for species-specific potency correction factors that would be necessary with Example 9 (0.600 nM human, 0.800 nM mouse) . Researchers designing murine models of hypertension, vascular inflammation, or metabolic syndrome—indications where sEH inhibition has demonstrated therapeutic benefit —can select this compound to minimize cross-species potency drift.

Hypoxia-Responsive or Nitroreductase-Activated Prodrug Development Programs

The presence of the 2-nitrophenyl group on the target compound provides a chemical handle for potential bioreductive activation that is absent from all equipotent comparators in the patent family. This structural feature supports exploratory research into hypoxia-selective sEH inhibition, leveraging well-characterized nitroreductase pathways . Procurement for medicinal chemistry programs investigating tissue-selective or bacterially-activated prodrug strategies is warranted, as the nitro group can serve as a synthetic starting point for further derivatization or as a direct substrate for enzymatic bioreduction.

COX-2-Independent Anti-Inflammatory Mechanism Dissection Studies

With a sEH/COX-2 selectivity index exceeding 25,000-fold (sEH IC50 = 0.400 nM vs. COX-2 IC50 > 10,000 nM) , this compound is suitable for studies that require clean pharmacological dissection of sEH-mediated anti-inflammatory effects from COX-2/prostaglandin-mediated pathways. Unlike pan-active compounds that inhibit both sEH and COX-2, this molecule allows researchers to attribute observed phenotypic changes specifically to epoxyeicosatrienoic acid (EET) stabilization rather than prostaglandin synthesis inhibition . The negligible COX-2 activity is shared across the US20240182406 class, but combined with the target compound's superior murine potency, it is the preferred reagent for in vivo inflammation models.

Non-Urea sEH Inhibitor Lead Optimization and Scaffold-Hopping Campaigns

For medicinal chemistry teams seeking to diversify away from urea-based sEH inhibitor chemotypes—which can suffer from poor solubility and rapid metabolism —this oxane-4-carboxamide compound offers a validated non-urea starting point with confirmed sub-nanomolar potency . Its structure can serve as a reference standard for SAR exploration around the oxane ring, thiophene substituent, and nitrophenyl moiety, enabling rational scaffold-hopping within the carboxamide series disclosed in US20240182406 .

Quote Request

Request a Quote for N-(4-methoxy-2-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.